TSR-011-isomer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TSR-011-isomer involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and often not disclosed in public literature. general synthetic methods for similar compounds typically involve:
Formation of Intermediates: This step involves the preparation of key intermediates through various organic reactions such as nucleophilic substitution, condensation, and cyclization.
Coupling Reactions: The intermediates are then coupled using reagents like palladium catalysts under controlled temperatures and pressures.
Purification: The final product is purified using techniques such as column chromatography and recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and adhering to safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
TSR-011-isomer undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.
Scientific Research Applications
TSR-011-isomer has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular signaling pathways and its potential as a therapeutic agent.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mechanism of Action
TSR-011-isomer exerts its effects by inhibiting the activity of receptor tyrosine kinase anaplastic lymphoma kinase and tropomyosin-related kinases TRKA, TRKB, and TRKC . These kinases play crucial roles in cellular signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, this compound can disrupt these pathways, leading to the suppression of tumor growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Ceritinib: An ALK tyrosine kinase inhibitor with selective, ATP-competitive, and oral activity.
Crizotinib: An ATP-competitive small-molecule tyrosine kinase inhibitor of c-MET and ALK receptors.
Larotrectinib sulfate: An oral active and specific ATP-competitive inhibitor of tropomyosin receptor kinases.
Uniqueness of TSR-011-isomer
This compound is unique due to its dual inhibitory activity on both anaplastic lymphoma kinase and tropomyosin-related kinases TRKA, TRKB, and TRKC . This dual inhibition makes it a valuable compound for research in oncology, particularly for studying its potential in treating solid tumors and lymphomas .
Properties
Molecular Formula |
C33H43F2N5O3 |
---|---|
Molecular Weight |
595.7 g/mol |
IUPAC Name |
3,5-difluoro-N-[6-[[4-(2-hydroxypropan-2-yl)piperidin-1-yl]methyl]-1-[4-(propan-2-ylcarbamoyl)cyclohexyl]benzimidazol-2-yl]benzamide |
InChI |
InChI=1S/C33H43F2N5O3/c1-20(2)36-30(41)22-6-8-27(9-7-22)40-29-15-21(19-39-13-11-24(12-14-39)33(3,4)43)5-10-28(29)37-32(40)38-31(42)23-16-25(34)18-26(35)17-23/h5,10,15-18,20,22,24,27,43H,6-9,11-14,19H2,1-4H3,(H,36,41)(H,37,38,42) |
InChI Key |
GZYCQQBRSRIFII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1CCC(CC1)N2C3=C(C=CC(=C3)CN4CCC(CC4)C(C)(C)O)N=C2NC(=O)C5=CC(=CC(=C5)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.